ethyl (2R)-2-cyano-2-acetamidoacetate

Description

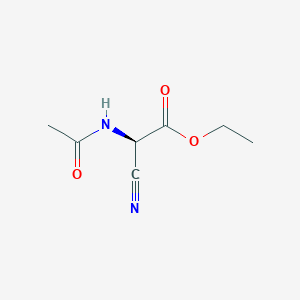

Ethyl (2R)-2-cyano-2-acetamidoacetate (CAS 44557246) is a chiral ester derivative of glycine, featuring a cyano (-CN) and acetamido (-NHAc) group at the α-carbon. Its molecular formula is C₇H₁₀N₂O₃, with a stereocenter at the second carbon (R-configuration). This compound is recognized by multiple synonyms, including ethyl N-acetyl-2-cyanoglycinate and ethyl acetamidocyanoacetate . It serves as a key intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring chiral α-amino acid frameworks.

Properties

IUPAC Name |

ethyl (2R)-2-acetamido-2-cyanoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIRLABNGAZSHX-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C#N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

Molecular Formula: C₁₁H₁₂N₂O₂ Key Functional Groups: Cyano (-CN), ester (-COOEt), pyrrole ring. Synthesis: Prepared via condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate under basic conditions . Applications: Studied for its structural similarity to 2(1H)-pyridone derivatives, which exhibit antimicrobial and antitumor activities. Its biological activity is attributed to the conjugated enone system and pyrrole ring, enabling interactions with biological targets such as enzymes or DNA .

Ethyl 2-chloro-2-acetamidoacetate

Molecular Formula: C₆H₁₀ClNO₃ Key Functional Groups: Chloro (-Cl), acetamido (-NHAc), ester (-COOEt). Synthesis: Likely synthesized via chlorination of ethyl acetamidoacetate or substitution reactions. Applications: The chloro substituent enhances electrophilicity at the α-carbon, making it reactive in nucleophilic substitutions (e.g., forming C-N or C-S bonds). Unlike the cyano group in the target compound, the chloro group offers distinct reactivity pathways, favoring alkylation or coupling reactions in drug synthesis .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Properties

| Property | Ethyl (2R)-2-cyano-2-acetamidoacetate | Ethyl (2E)-2-cyano-3-(1-methyl-pyrrole)prop-2-enoate | Ethyl 2-chloro-2-acetamidoacetate |

|---|---|---|---|

| Molecular Formula | C₇H₁₀N₂O₃ | C₁₁H₁₂N₂O₂ | C₆H₁₀ClNO₃ |

| Functional Groups | Cyano, acetamido, ester | Cyano, ester, pyrrole | Chloro, acetamido, ester |

| Stereochemistry | R-configuration at C2 | E-configuration at C=C bond | Not specified |

| Reactivity | Nucleophilic cyano group | Conjugated enone system | Electrophilic chloro substituent |

| Key Applications | Chiral amino acid intermediates | Antimicrobial/antitumor research | Reactive intermediates |

Research Findings and Implications

- Cyano vs. Chloro Substituents: The cyano group in this compound participates in hydrogen bonding and stabilizes transition states in asymmetric catalysis. In contrast, the chloro group in its analog facilitates SN2 reactions but may introduce toxicity concerns .

- Biological Activity : Pyrrole-containing analogs (e.g., compound from ) exhibit broader biological activity due to aromatic heterocycles, whereas the target compound’s utility lies in its chirality and compatibility with peptide synthesis .

- Synthetic Flexibility : The acetamido group in all three compounds enhances solubility in polar solvents, critical for reaction workup and purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.